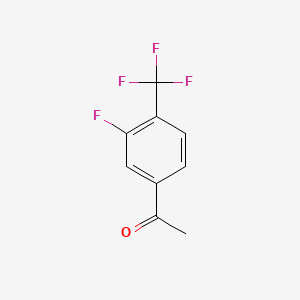

3'-Fluoro-4'-(trifluoromethyl)acetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[3-fluoro-4-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQBONPKAOTSNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372117 | |

| Record name | 3'-Fluoro-4'-(trifluoromethyl)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237761-81-8 | |

| Record name | 1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=237761-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Fluoro-4'-(trifluoromethyl)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 237761-81-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3'-Fluoro-4'-(trifluoromethyl)acetophenone: A Specialized Building Block in Medicinal Chemistry

For Immediate Release

This technical guide offers a comprehensive overview of 3'-Fluoro-4'-(trifluoromethyl)acetophenone, a fluorinated aromatic ketone of increasing interest to researchers, scientists, and professionals in drug development. While public domain data on this specific isomer remains selective, this document synthesizes available information to provide a foundational understanding of its properties, potential applications, and the critical role of its constituent functional groups in modern medicinal chemistry.

Core Compound Identification and Properties

CAS Number: 237761-81-8[1][2][3][4]

Molecular Formula: C₉H₆F₄O[1][2][3][4]

Molecular Weight: 206.14 g/mol [1][4][5]

Synonyms: 1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanone[1][2]

This compound belongs to the family of substituted acetophenones, which are pivotal structural motifs in organic synthesis. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic and physicochemical properties that are highly sought after in the design of novel therapeutic agents.

Physicochemical Data Summary

| Property | Value | Source |

| Appearance | Liquid | [3] |

| Boiling Point | 225.6 ± 40.0 °C at 760 mmHg | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Flash Point | 85.1 ± 21.5 °C | [2] |

| LogP | 2.76 | [2] |

| Topological Polar Surface Area | 17.1 Ų | [3] |

The Scientific Rationale: Strategic Importance of Fluorine and Trifluoromethyl Groups

The strategic placement of fluorine and trifluoromethyl (CF₃) groups is a cornerstone of modern drug design. Understanding the individual and synergistic effects of these moieties is key to appreciating the value of this compound as a synthetic building block.

-

The Trifluoromethyl Group (CF₃): The CF₃ group is a powerful modulator of a molecule's properties. Due to the high electronegativity of fluorine atoms, the CF₃ group is strongly electron-withdrawing. This can significantly alter the acidity or basicity of nearby functional groups, influencing how a drug molecule interacts with its biological target. Furthermore, the CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and improve its metabolic stability by blocking sites susceptible to oxidative metabolism. This often leads to improved pharmacokinetic profiles, such as a longer half-life in the body.

-

The Fluorine Atom: A single fluorine atom, while also electronegative, offers a more subtle modulation of a molecule's properties compared to the CF₃ group. It can alter the electronic distribution within the aromatic ring, influencing binding interactions with target proteins. Like the CF₃ group, it can also block metabolic pathways, enhancing the drug's stability and bioavailability. The relatively small size of the fluorine atom allows it to act as a "bioisostere" of a hydrogen atom, meaning it can replace hydrogen without significantly altering the molecule's overall shape, while still conferring beneficial electronic and metabolic properties.

The combination of a fluorine atom at the 3'-position and a trifluoromethyl group at the 4'-position on the acetophenone core creates a unique electronic environment. This specific substitution pattern can be leveraged by medicinal chemists to fine-tune the properties of a lead compound to achieve the desired balance of potency, selectivity, and pharmacokinetic characteristics.

Caption: Logical relationships of the functional groups in this compound and their effects on molecular properties relevant to drug design.

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of this compound (CAS 237761-81-8) are not widely available in the public domain, general synthetic strategies for related trifluoromethyl acetophenones often involve multi-step sequences.

One common approach for a related isomer, 3'-(trifluoromethyl)acetophenone, involves a diazotization reaction of the corresponding aniline, followed by a coupling reaction and subsequent hydrolysis. It is plausible that a similar pathway, starting from 3-fluoro-4-(trifluoromethyl)aniline, could be employed for the synthesis of the title compound.

Hypothetical Synthetic Workflow:

Caption: A plausible, generalized workflow for the synthesis of fluorinated trifluoromethyl acetophenones, based on established chemical reactions.

The ketone functional group of this compound is a versatile handle for a variety of chemical transformations. It can readily undergo reactions such as:

-

Reductions: To form the corresponding alcohol.

-

Condensations: With aldehydes or other ketones to form larger, more complex structures.

-

Aminations: To introduce nitrogen-containing functional groups.

This reactivity makes it a valuable intermediate for building the core structures of diverse and complex drug candidates.

Applications in Drug Discovery and Development

While specific examples of marketed drugs derived from this compound are not readily identifiable, its value lies in its role as a specialized building block in the discovery phase. Medicinal chemists utilize such intermediates to systematically explore the structure-activity relationships (SAR) of a series of potential drug candidates.

By incorporating this specific acetophenone derivative, researchers can probe how the unique electronic and steric properties of the 3'-fluoro-4'-trifluoromethylphenyl moiety affect a molecule's interaction with its biological target. This iterative process of synthesis and biological testing is fundamental to the development of new medicines.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated area, using personal protective equipment.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this compound.

Conclusion

This compound represents a highly specialized and valuable building block for medicinal chemistry and drug discovery. The strategic combination of a fluorine atom and a trifluoromethyl group on an acetophenone scaffold provides a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. While detailed public information on this specific isomer is limited, the foundational principles of its design and reactivity underscore its potential in the ongoing search for novel and more effective therapeutics. Further research and publication involving this compound will undoubtedly provide deeper insights into its specific applications and synthetic utility.

References

-

European Patent Office. (2002). PROCESS FOR THE PREPARATION OF TRIFLUOROMETHYL ACETOPHENONE - EP 0993432 B1. Retrieved from [Link]

- Google Patents. (n.d.). US6420608B1 - Process for the preparation of trifluoromethyl acetophenone.

- Google Patents. (n.d.). CN102690180A - Method for synthesizing trifluoromethyl acetophenone.

- Google Patents. (n.d.). CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone.

-

Capot Chemical. (n.d.). 237761-81-8 | this compound. Retrieved from [Link]

-

Chemsrc. (2025). CAS#:237761-81-8 | this compound. Retrieved from [Link]

-

Alachem Co., Ltd. (n.d.). 237761-81-8 | this compound. Retrieved from [Link]

-

001CHEMICAL. (n.d.). CAS No. 237761-81-8, this compound. Retrieved from [Link]

-

INDOFINE Chemical Company. (n.d.). This compound | 237761-81-8. Retrieved from [Link]

-

CoreSyn. (n.d.). 1978-33-2,2-Fluoro-3-methylaniline. Retrieved from [Link]

-

PubChem. (n.d.). 3'-(Trifluoromethyl)acetophenone. Retrieved from [Link]

-

SpectraBase. (n.d.). 3'-(Trifluoromethyl)acetophenone - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

APEX science. (n.d.). 3''-Fluoro-4''-(trifluoromethyl)acetophenone. Retrieved from [Link]

-

NIST. (n.d.). 4'-(Trifluoromethyl)acetophenone. Retrieved from [Link]

-

PubChem. (n.d.). 4'-Fluoroacetophenone. Retrieved from [Link]

Sources

- 1. 237761-81-8 | this compound - Capot Chemical [capotchem.com]

- 2. CAS#:237761-81-8 | this compound | Chemsrc [chemsrc.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 237761-81-8 | INDOFINE Chemical Company [indofinechemical.com]

- 5. 237761-81-8 | this compound - Alachem Co., Ltd. [alachem.co.jp]

A Technical Guide to the Physicochemical Properties of 3'-Fluoro-4'-(trifluoromethyl)acetophenone (CAS: 237761-81-8)

Abstract

This technical guide provides a comprehensive examination of the core physical and chemical properties of 3'-Fluoro-4'-(trifluoromethyl)acetophenone, a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. As a key building block, understanding its physicochemical profile is paramount for its effective application in synthesis, purification, and formulation. This document details its structural identifiers, core physical constants, and predicted spectroscopic characteristics. Furthermore, it offers field-proven, step-by-step experimental protocols for the precise determination of its boiling point and solubility, grounded in established chemical principles. The methodologies are presented to ensure accuracy, reproducibility, and the efficient use of valuable research materials, providing researchers, scientists, and drug development professionals with a practical and authoritative resource.

Introduction and Chemical Identity

Overview and Significance

This compound is a substituted acetophenone derivative featuring two distinct fluorine-containing moieties: a fluoro group at the 3'-position and a trifluoromethyl group at the 4'-position of the phenyl ring. The presence of fluorine and trifluoromethyl groups can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1] A thorough understanding of its physical properties is the foundation for its rational use in multi-step synthetic pathways and for predicting the behavior of more complex molecules derived from it.

Chemical Structure and Identification

The unique arrangement of substituents on the aromatic ring dictates the compound's reactivity and physical characteristics. Its identity is unequivocally established by the following identifiers.

Figure 1. Chemical Structure of this compound.

| Identifier | Value | Source(s) |

| Chemical Name | 1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethanone | [2] |

| CAS Number | 237761-81-8 | [3] |

| Molecular Formula | C₉H₆F₄O | [2][3] |

| Molecular Weight | 206.14 g/mol | [3] |

| InChI Key | NXQBONPKAOTSNA-UHFFFAOYSA-N | [3] |

Core Physicochemical Properties

The following table summarizes the key physical properties of this compound based on available data. These parameters are critical for handling, reaction setup, and purification.

| Property | Value | Unit | Source(s) |

| Physical State | Liquid | - | [3] |

| Boiling Point | 225.6 ± 40.0 | °C at 760 mmHg | [2] |

| Density | 1.3 ± 0.1 | g/cm³ | [2] |

| Refractive Index | 1.433 | - | [2] |

| Flash Point | 85.1 ± 21.5 | °C | [2] |

| LogP (Octanol/Water) | 2.76 | - | [2] |

| Vapor Pressure | 0.1 ± 0.4 | mmHg at 25°C | [2] |

Causality of Physical Properties

-

Boiling Point: The relatively high boiling point is a direct consequence of its molecular weight and significant polarity. The ketone group (C=O) induces a strong dipole moment, leading to dipole-dipole intermolecular forces. While not a hydrogen bond donor, it can act as an acceptor. These forces, combined with the molecule's mass, require substantial thermal energy to overcome, resulting in a high boiling point.[4]

-

Lipophilicity (LogP): The LogP value of 2.76 indicates a preference for non-polar (lipophilic) environments over polar (hydrophilic) ones.[2] The trifluoromethyl group and the aromatic ring contribute significantly to its lipophilicity, a key parameter in drug design for predicting membrane permeability and absorption.

-

Solubility: Based on the "like dissolves like" principle, the compound is predicted to be readily soluble in common polar aprotic organic solvents such as acetone, ethyl acetate, and dichloromethane, and moderately soluble in non-polar solvents like toluene. Its polarity suggests poor solubility in water. The LogP value supports this prediction of low aqueous solubility.

Experimental Determination of Physical Properties

The following sections provide validated protocols for determining key physical properties. These methods are designed for accuracy and are suitable for a research laboratory setting where sample quantities may be limited.

Workflow for Boiling Point Determination (Micro-Method)

The determination of a boiling point for a research-grade compound necessitates a micro-method to conserve material. The capillary inversion (Siwoloboff method) is the authoritative technique. The principle relies on trapping vapor in an inverted capillary; at the boiling point, the internal vapor pressure equals the external atmospheric pressure, and a continuous stream of bubbles emerges. The temperature at which the liquid re-enters the capillary upon cooling corresponds to the boiling point.[4][5]

Diagram 1. Workflow for micro boiling point determination.

Experimental Protocol: Boiling Point Determination

-

Sample Preparation: Add a few milliliters of this compound to a small fusion tube.[6]

-

Capillary Insertion: Take a capillary tube (sealed at one end) and place it into the fusion tube with the open end submerged in the liquid and the sealed end up.[7]

-

Apparatus Setup: Securely attach the fusion tube to a thermometer. Insert the assembly into a heating apparatus, such as an aluminum block or a Thiele tube filled with mineral oil, ensuring the sample is visible.[8]

-

Heating: Begin heating the apparatus gently. As the expected boiling point is approached, reduce the heating rate to approximately 2°C per minute to ensure thermal equilibrium.

-

Observation: Carefully observe the inverted capillary. Note the temperature (T₁) at which a rapid and continuous stream of bubbles emerges from the capillary tip.[4]

-

Recording: Cease heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. Record this temperature.[5] For accuracy, repeat the determination until two consistent values are obtained.

Workflow for Qualitative Solubility Assessment

A systematic approach to solubility testing provides valuable information for purification and reaction design. The workflow follows a logical progression from neutral to acidic and basic aqueous solutions, classifying the compound based on its reactivity and polarity.[9] This process is a cornerstone of qualitative organic analysis.

Diagram 2. Logical workflow for qualitative solubility testing.

Experimental Protocol: Solubility Determination

-

Initial Solvent Test (Water): In a small test tube, place approximately 25 mg of the compound. Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition. Observe if the compound dissolves completely.[10] (Expected result: Insoluble).

-

Acid/Base Reactivity (if water-insoluble):

-

5% NaOH Test: Using a fresh 25 mg sample, repeat step 1 with 0.75 mL of 5% aqueous sodium hydroxide solution. Solubility indicates an acidic compound.[9] (Expected result: Insoluble, as acetophenones are not typically acidic).

-

5% HCl Test: Using a fresh 25 mg sample, repeat step 1 with 0.75 mL of 5% aqueous hydrochloric acid. Solubility indicates a basic compound.[9] (Expected result: Insoluble, as ketones are not basic).

-

-

Organic Solvent Test:

-

Using a fresh 25 mg sample, repeat step 1 with 0.75 mL of an organic solvent (e.g., acetone, ethyl acetate, or dichloromethane).[11] (Expected result: Soluble).

-

-

Classification: Record observations as "soluble" (dissolves completely), "partially soluble," or "insoluble."[12] This compound is expected to be classified as a neutral, water-insoluble organic compound.

Predicted Spectroscopic Profile

While experimentally-derived spectra for this specific CAS number are not universally published, a highly accurate spectroscopic profile can be predicted based on its chemical structure and data from analogous compounds.[13][14]

-

¹H NMR (Proton NMR):

-

~2.6 ppm (singlet, 3H): The three protons of the acetyl methyl group (-COCH₃).

-

~7.5-8.2 ppm (multiplet, 3H): The three protons on the aromatic ring will appear as a complex multiplet due to coupling with each other and with the ¹⁹F nucleus.

-

-

¹³C NMR (Carbon NMR):

-

~26 ppm: The acetyl methyl carbon.

-

~120-140 ppm: Aromatic carbons, with those bonded to or near the fluorine and trifluoromethyl groups showing characteristic splitting (C-F coupling).

-

~160 ppm (doublet): The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant.

-

~195 ppm: The carbonyl carbon of the ketone group.

-

-

¹⁹F NMR (Fluorine NMR):

-

A signal corresponding to the trifluoromethyl (-CF₃) group.

-

A distinct signal corresponding to the single fluorine atom on the aromatic ring.

-

-

IR (Infrared) Spectroscopy:

-

~1690-1700 cm⁻¹: Strong, sharp absorption from the C=O (ketone) carbonyl stretch.

-

~1100-1350 cm⁻¹: Very strong, broad absorptions corresponding to the C-F stretching of the trifluoromethyl group.

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

-

Mass Spectrometry (MS):

-

m/z 206: The molecular ion peak [M]⁺.

-

m/z 191: A prominent fragment corresponding to the loss of a methyl group ([M-CH₃]⁺).

-

m/z 163: A fragment corresponding to the loss of an acetyl group ([M-COCH₃]⁺).

-

Safety and Handling

While specific safety data for this compound is limited, data from close isomers suggests it should be handled with care. The related compound 4'-Fluoro-3'-(trifluoromethyl)acetophenone is classified as an irritant.[1]

-

GHS Hazard Statements (Predicted): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Flash Point: The compound has a flash point of 85.1 ± 21.5 °C, indicating it is a combustible liquid.[2] Keep away from open flames and heat sources.

Conclusion

This compound is a valuable chemical intermediate whose physical properties are dictated by its unique fluorinated structure. Its status as a high-boiling, lipophilic liquid with poor aqueous solubility defines the strategies required for its use in synthesis, purification, and formulation. The experimental protocols and predicted data outlined in this guide provide a robust framework for scientists to handle and characterize this compound with confidence and precision, facilitating its application in the advancement of chemical and pharmaceutical research.

References

-

Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]

-

University of Calgary. Melting point determination. [Link]

-

GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds. [Link]

-

Science Department, T.C. Roberson High School. DETERMINATION OF BOILING POINTS. [Link]

-

SlideShare. (2021). experiment (1) determination of melting points. [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

-

Clarion University. Determination of Melting Point. [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent ?[Link]

-

Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

Grossmont College. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Vijay Nazare via Weebly. Determination of Boiling Point (B.P). [Link]

-

JoVE. (2017). Video: Melting Point Determination of Solid Organic Compounds. [Link]

-

ChemSrc. CAS#:237761-81-8 | this compound. [Link]

-

University of Toronto Scarborough. (2023). Solubility of Organic Compounds. [Link]

-

PubChem. 3'-(Trifluoromethyl)acetophenone | C9H7F3O | CID 67682. [Link]

Sources

- 1. Buy 4'-Fluoro-3'-(trifluoromethyl)acetophenone | 208173-24-4 [smolecule.com]

- 2. CAS#:237761-81-8 | this compound | Chemsrc [chemsrc.com]

- 3. Page loading... [guidechem.com]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. byjus.com [byjus.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. scribd.com [scribd.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. chem.ws [chem.ws]

- 13. 3'-(Trifluoromethyl)acetophenone | C9H7F3O | CID 67682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3'-(Trifluoromethyl)acetophenone(349-76-8) 1H NMR spectrum [chemicalbook.com]

The Cornerstone of Modern Fluorinated Scaffolds: A Technical Guide to 3'-Fluoro-4'-(trifluoromethyl)acetophenone

Introduction: The Strategic Value of Fluorine in Aromatic Ketones

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of innovation. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic character—make fluorinated building blocks highly sought after. Among these, 3'-Fluoro-4'-(trifluoromethyl)acetophenone (CAS No: 237761-81-8) has emerged as a pivotal intermediate. Its distinct substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on an acetophenone scaffold, offers a unique combination of reactivity and stability, making it an invaluable tool for researchers and drug development professionals. This guide provides an in-depth technical overview of its chemical structure, synthesis, reactivity, and applications, grounded in field-proven insights and established scientific principles.

Physicochemical and Structural Characteristics

This compound is a liquid at room temperature, characterized by the molecular formula C₉H₆F₄O.[1] The presence of both a fluorine and a trifluoromethyl group significantly influences its electronic properties and reactivity. The trifluoromethyl group is a strong electron-withdrawing group, which enhances the electrophilicity of the carbonyl carbon and influences the regioselectivity of reactions on the aromatic ring. The fluorine atom, while also electronegative, can participate in unique interactions within biological systems and provides a handle for further synthetic transformations.

| Property | Value | Source |

| CAS Number | 237761-81-8 | [1] |

| Molecular Formula | C₉H₆F₄O | [1] |

| Molecular Weight | 206.14 g/mol | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 225.6 ± 40.0 °C at 760 mmHg | |

| Density | 1.3 ± 0.1 g/cm³ | |

| Flash Point | 85.1 ± 21.5 °C |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be achieved through several routes, with Friedel-Crafts acylation being a common and effective method. This approach involves the reaction of 1-fluoro-2-(trifluoromethyl)benzene with an acetylating agent in the presence of a Lewis acid catalyst. The following protocol provides a detailed, self-validating system for its synthesis and purification.

Experimental Protocol: Friedel-Crafts Acylation

Objective: To synthesize this compound from 1-fluoro-2-(trifluoromethyl)benzene.

Reagents and Materials:

-

1-Fluoro-2-(trifluoromethyl)benzene

-

Acetyl chloride (CH₃COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension. The formation of the acylium ion electrophile is an exothermic process; maintain the temperature at 0-5 °C.

-

Electrophilic Aromatic Substitution: To the cold slurry, add 1-fluoro-2-(trifluoromethyl)benzene (1.0 equivalent) dropwise via the dropping funnel over 30 minutes. The acetyl group will predominantly add to the position para to the fluorine and meta to the trifluoromethyl group due to the directing effects of these substituents.

-

Reaction Progression and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Workup and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Neutralization and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by vacuum distillation to yield a clear liquid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous reagents and a nitrogen atmosphere is critical as aluminum chloride, the Lewis acid catalyst, is highly moisture-sensitive and will decompose in the presence of water, rendering it inactive.

-

Controlled Addition at Low Temperature: The slow, dropwise addition of reagents at 0 °C is essential to manage the exothermic nature of the Friedel-Crafts acylation, preventing side reactions and ensuring the stability of the acylium ion.

-

Acidic Workup: The addition of the reaction mixture to ice and hydrochloric acid is to quench the reaction by decomposing the aluminum chloride complex and protonating any remaining reactants.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. [1]Its utility stems from the ability to introduce the 3-fluoro-4-(trifluoromethyl)phenyl moiety, which can impart desirable properties to the final product.

While specific, publicly disclosed drug candidates incorporating this exact fragment are often proprietary, its structural motifs are present in various kinase inhibitors and other therapeutic agents. For instance, fluorinated phenyl groups are common in MEK inhibitors, where the fluorine atoms can form crucial interactions with the enzyme's active site. The synthesis of Trametinib, a MEK inhibitor, involves intermediates with a similar substitution pattern, highlighting the relevance of this class of compounds in targeted cancer therapy.

In agrochemicals, the trifluoromethyl group is a well-known feature in many successful pesticides and herbicides, contributing to their potency and metabolic stability. The presence of an additional fluorine atom can further modulate the biological activity and environmental profile of these compounds.

Analytical Characterization

A thorough analytical characterization is essential for confirming the identity and purity of this compound. The following tables summarize the expected spectroscopic data.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | m | 2H | Aromatic-H |

| ~7.3-7.5 | m | 1H | Aromatic-H |

| 2.64 | s | 3H | -COCH₃ |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~196 | C=O |

| ~160 (d, J ≈ 255 Hz) | C-F |

| ~135 | Aromatic C-H |

| ~131 | Aromatic C-H |

| ~127 (q, J ≈ 33 Hz) | C-CF₃ |

| ~123 (q, J ≈ 272 Hz) | CF₃ |

| ~118 (d, J ≈ 21 Hz) | Aromatic C-H |

| ~26 | -COCH₃ |

IR (Infrared Spectroscopy):

| Wavenumber (cm⁻¹) | Assignment |

| ~1690 | C=O stretch |

| ~1600, ~1480 | Aromatic C=C stretch |

| ~1320, ~1170, ~1130 | C-F stretch (CF₃) |

| ~1250 | C-F stretch (Aromatic) |

Mass Spectrometry (MS):

| m/z | Assignment |

| 206 | [M]⁺ |

| 191 | [M - CH₃]⁺ |

| 163 | [M - CH₃CO]⁺ |

Safety and Handling

This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation. Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Conclusion

This compound stands as a testament to the power of fluorine chemistry in modern molecular design. Its unique combination of a reactive ketone handle and a doubly-fluorinated aromatic ring provides a versatile platform for the synthesis of advanced pharmaceutical and agrochemical agents. A thorough understanding of its synthesis, reactivity, and analytical profile, as detailed in this guide, is crucial for any researcher or scientist aiming to leverage its potential in their respective fields. As the demand for more sophisticated and effective chemical entities continues to grow, the importance of such well-characterized and strategically designed building blocks will only increase.

References

Sources

3'-Fluoro-4'-(trifluoromethyl)acetophenone synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3'-Fluoro-4'-(trifluoromethyl)acetophenone

Introduction

This compound is a substituted aromatic ketone of significant interest in medicinal chemistry and materials science. Its unique electronic properties, imparted by the electron-withdrawing trifluoromethyl (-CF3) group and the electronegative fluorine (-F) atom, make it a valuable building block for the synthesis of complex organic molecules. These substituents can enhance metabolic stability, binding affinity, and bioavailability in drug candidates. This guide provides a comprehensive overview of the primary synthetic pathways to this key intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis to aid researchers in selecting the most suitable method for their application.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals several viable bond disconnections and corresponding synthetic strategies. The most apparent disconnection is at the carbonyl carbon, suggesting a Friedel-Crafts acylation or an organometallic approach.

Caption: Retrosynthetic analysis of the target molecule.

Pathway 1: Electrophilic Aromatic Substitution via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and direct method for the synthesis of aryl ketones.[1][2][3] This pathway involves the reaction of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst.

Reaction Scheme:

1-Fluoro-2-(trifluoromethyl)benzene is acylated with acetyl chloride (or acetic anhydride) using aluminum chloride (AlCl₃) as the catalyst.

Causality and Mechanistic Insights:

The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from the interaction between the acylating agent and the Lewis acid catalyst.[2] The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a sigma complex, which subsequently loses a proton to restore aromaticity.

The regioselectivity of this reaction is governed by the directing effects of the existing substituents. The fluorine atom is an ortho-, para- director, while the trifluoromethyl group is a meta- director. In this case, the acylation occurs predominantly at the position para to the fluorine and meta to the trifluoromethyl group, leading to the desired product.

Caption: Workflow for Friedel-Crafts acylation.

Experimental Protocol:

-

To a cooled (0 °C) suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add acetyl chloride dropwise under an inert atmosphere.

-

Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion complex.

-

Add 1-fluoro-2-(trifluoromethyl)benzene to the reaction mixture at a rate that maintains the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or GC).

-

Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Pathway 2: Organometallic Synthesis

An alternative approach involves the use of an organometallic reagent, such as a Grignard or organolithium species, which then reacts with an appropriate acetylating agent.

Reaction Scheme:

This pathway starts with a halogenated precursor, such as 3-bromo-4-fluorobenzotrifluoride. This is converted to a Grignard reagent, which is then reacted with an acetylating agent like acetyl chloride or acetic anhydride.

Causality and Mechanistic Insights:

Experimental Protocol:

-

Activate magnesium turnings in a flame-dried flask under an inert atmosphere.

-

Add a solution of 3-bromo-4-fluorobenzotrifluoride in an anhydrous ether solvent (e.g., THF or diethyl ether) to the magnesium turnings. A crystal of iodine may be needed to initiate the reaction.

-

Once the Grignard reagent has formed, cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a solution of the acetylating agent (e.g., acetyl chloride) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain the desired product.

Comparative Analysis of Synthesis Pathways

| Feature | Friedel-Crafts Acylation | Organometallic Synthesis |

| Starting Materials | 1-Fluoro-2-(trifluoromethyl)benzene | 3-Bromo-4-fluorobenzotrifluoride |

| Key Reagents | AlCl₃, Acetyl Chloride | Mg, Acetyl Chloride |

| Advantages | Direct, often high-yielding, uses readily available materials. | Milder conditions may be possible, avoids strong Lewis acids. |

| Disadvantages | Requires stoichiometric amounts of Lewis acid, which can be difficult to handle and generates significant waste. The product ketone can complex with the catalyst, deactivating it.[1][3] | The Grignard reagent can be sensitive to moisture and air. The starting halogenated compound may be more expensive. |

| Scalability | Generally scalable, but waste disposal can be an issue. | Scalable, but requires strict anhydrous conditions. |

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₉H₆F₄O[6][7] |

| Molecular Weight | 206.14 g/mol [6] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | ~225 °C at 760 mmHg[7] |

| ¹H NMR | Expect signals for the methyl protons and aromatic protons. |

| ¹⁹F NMR | Expect signals for the -F and -CF₃ groups. |

| Mass Spectrometry | m/z = 206.04 (M+)[6] |

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: Friedel-Crafts acylation and organometallic synthesis. The choice between these pathways will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the equipment and expertise available. The Friedel-Crafts acylation is a direct and often high-yielding method, while the organometallic route offers an alternative under potentially milder conditions. Both methods provide access to this important building block for further elaboration in drug discovery and materials science.

References

-

PubChem. 4'-Fluoro-3'-(trifluoromethyl)acetophenone. Available from: [Link]

- Google Patents. CN102690180A - Method for synthesizing trifluoromethyl acetophenone.

-

Eureka | Patsnap. Method for synthesizing m-trifluoromethyl acetophenone. Available from: [Link]

-

NIST WebBook. 3'-(Trifluoromethyl)acetophenone. Available from: [Link]

-

WIPO Patentscope. WO/2023/223105 A PROCESS OF PREPARATION OF 3'-(TRIFLUOROMETHYL)ACETOPHENONE (TFMAP). Available from: [Link]

-

Wikipedia. Friedel–Crafts reaction. Available from: [Link]

-

Chemsrc. CAS#:237761-81-8 | this compound. Available from: [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

-

iajps. synthesis and characterization of new chalcones of 4-fluoro-3-methyl acetophenone. Available from: [Link]

- Google Patents. CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene.

-

ResearchGate. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Available from: [Link]

-

Chemguide. friedel-crafts acylation of benzene. Available from: [Link]

-

PubChem. Benzene, 1-bromo-4-(trifluoromethyl)-. Available from: [Link]

- Google Patents. CN101450891B - Preparation method of 2-fluoro-4-bromotrifluoromethoxybenzene.

- Google Patents. US9783476B2 - Method of producing 2′-trifluoromethyl group-substituted aromatic ketone.

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Friedel–Crafts Acylation [sigmaaldrich.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. Benzene, 1-bromo-4-(trifluoromethyl)- | C7H4BrF3 | CID 67872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US9783476B2 - Method of producing 2â²-trifluoromethyl group-substituted aromatic ketone - Google Patents [patents.google.com]

- 6. 4'-Fluoro-3'-(trifluoromethyl)acetophenone | C9H6F4O | CID 605678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS#:237761-81-8 | this compound | Chemsrc [chemsrc.com]

3'-Fluoro-4'-(trifluoromethyl)acetophenone IUPAC name

An In-depth Technical Guide to 1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-one

Abstract

This technical guide provides a comprehensive overview of 3'-Fluoro-4'-(trifluoromethyl)acetophenone, a fluorinated ketone building block of significant interest in medicinal chemistry and materials science. We will detail its chemical identity, including its definitive IUPAC name, physicochemical properties, and characteristic spectroscopic signatures. The document explores a robust synthetic methodology, offering mechanistic insights and a detailed experimental protocol. Furthermore, it contextualizes the compound's strategic importance in modern drug discovery, stemming from the unique electronic and metabolic properties conferred by its fluoro and trifluoromethyl substituents. This guide concludes with essential safety and handling protocols to ensure its proper use in a research and development setting.

Chemical Identity and Core Properties

The subject of this guide is a substituted acetophenone, a class of aromatic ketones. The precise substitution pattern is critical for its reactivity and application. The formal IUPAC name for the compound is 1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-one .[1] This nomenclature unambiguously defines the connectivity of the acetyl group, the fluorine atom, and the trifluoromethyl group on the benzene ring.

The key identification and physicochemical data are summarized below.

| Parameter | Value | Source |

| IUPAC Name | 1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-one | [1] |

| Common Name | This compound | [1][2] |

| CAS Number | 237761-81-8 | [1][2] |

| Molecular Formula | C₉H₆F₄O | [1][2] |

| Molecular Weight | 206.14 g/mol | [1][2] |

| Appearance | Liquid | [2] |

| Boiling Point | 225.6 ± 40.0 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Flash Point | 85.1 ± 21.5 °C | [1] |

Spectroscopic Profile for Structural Verification

While specific spectral data for this exact isomer is not publicly cataloged in the search results, its structure allows for the confident prediction of its key spectroscopic features based on well-established principles and data from closely related analogs.[3][4]

-

¹H NMR: The proton spectrum is expected to show a sharp singlet around δ 2.6 ppm, corresponding to the three protons of the acetyl methyl group (–COCH₃). The aromatic region (δ 7.5-8.2 ppm) will display complex multiplets due to the three aromatic protons, with coupling patterns influenced by both the adjacent fluorine atom and other protons (³JHH, ⁴JHH, and JHF couplings).

-

¹³C NMR: The spectrum will feature a carbonyl carbon (C=O) signal downfield, typically around δ 196-198 ppm. The acetyl methyl carbon will appear upfield (~δ 27 ppm). The aromatic region will show six distinct signals, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling. The carbon bonded to the fluorine will show a large one-bond C-F coupling constant.

-

¹⁹F NMR: This is a critical technique for fluorinated compounds. Two distinct signals are expected: a singlet for the trifluoromethyl (–CF₃) group and another signal for the single aromatic fluorine atom. The chemical shifts will be characteristic of their electronic environment.

-

Infrared (IR) Spectroscopy: The most prominent feature will be a strong C=O stretching vibration, characteristic of aromatic ketones, typically appearing in the 1680-1700 cm⁻¹ region. Strong C-F stretching bands for the Ar-F and –CF₃ groups are also expected between 1100 and 1400 cm⁻¹.

Synthesis and Mechanistic Insights

The synthesis of substituted acetophenones often leverages classical organic reactions. A highly plausible and scalable route for 1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-one involves a multi-step sequence starting from the corresponding aniline derivative, 3-Fluoro-4-(trifluoromethyl)aniline. This method, analogous to syntheses reported for similar compounds, proceeds via a diazotization-coupling-hydrolysis pathway.[5][6]

Causality of Experimental Choices:

-

Diazotization: The primary amine is converted to a diazonium salt using sodium nitrite under acidic conditions at low temperatures (0-5 °C). The cold temperature is critical to prevent the unstable diazonium salt from decomposing.

-

Coupling: The diazonium salt is then coupled with an acetaldehyde equivalent, such as acetaldoxime, in the presence of a copper salt catalyst. The copper catalyst facilitates the radical-mediated addition and subsequent nitrogen extrusion.

-

Hydrolysis: The resulting intermediate is hydrolyzed under acidic conditions to unmask the ketone, yielding the final product.

The overall workflow can be visualized as follows:

Caption: Proposed synthetic workflow for the target compound.

Strategic Importance in Modern Drug Development

The incorporation of fluorine and trifluoromethyl (TFM) groups is a cornerstone of modern medicinal chemistry, used to fine-tune the properties of drug candidates.[7] 1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-one serves as a valuable building block precisely because it combines these high-value functional groups on a versatile acetophenone scaffold.

-

Metabolic Stability: The trifluoromethyl group is exceptionally stable to metabolic degradation.[8] Replacing a metabolically labile group (like a methyl group) with a TFM group can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[8][9]

-

Enhanced Lipophilicity: The TFM group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88).[8] This property can enhance membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[8]

-

Modulation of Electronic Properties: Both fluorine and the TFM group are strongly electron-withdrawing. This profoundly influences the acidity/basicity of nearby functional groups and can alter the molecule's binding affinity to target receptors by modifying hydrogen bonding capabilities and electrostatic interactions.[8]

-

Versatile Chemical Handle: The acetophenone ketone group is a versatile precursor for a vast array of chemical transformations. It can be used in reactions like aldol condensations to form chalcones (precursors to flavonoids and pyrazoles), Mannich reactions to create β-amino-ketones, and various olefination and reduction reactions.[10][11]

This combination of features makes the title compound an attractive starting point for synthesizing novel protease inhibitors, CNS-targeted agents, and advanced agrochemicals.[9]

Exemplary Experimental Protocol: Synthesis

This protocol describes a laboratory-scale synthesis adapted from established procedures for analogous compounds.[5][6] It is designed as a self-validating system, concluding with purification and characterization steps.

Materials:

-

3-Fluoro-4-(trifluoromethyl)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Acetaldoxime

-

Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Toluene

-

Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath.

Step-by-Step Methodology:

-

Diazotization:

-

In a three-necked flask equipped with a stirrer and thermometer, suspend 3-Fluoro-4-(trifluoromethyl)aniline (e.g., 10 mmol) in a mixture of water and concentrated HCl at 0 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (10.5 mmol) dropwise, ensuring the internal temperature remains below 5 °C.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C. The formation of a clear diazonium salt solution should be observed.

-

-

Copper-Catalyzed Coupling:

-

In a separate flask, prepare a solution of copper (II) sulfate pentahydrate (e.g., 0.5 mmol) in water.

-

Add acetaldoxime (12 mmol) to the copper solution and adjust the pH to ~4.5 with a suitable buffer or acid.

-

Slowly add the previously prepared diazonium salt solution to the acetaldoxime/copper mixture. Control the addition rate to maintain a temperature below 40 °C. Evolution of nitrogen gas will be observed.

-

After the addition is complete, heat the mixture gently (e.g., to 60 °C) for 1-2 hours to ensure the reaction goes to completion.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture to room temperature and add an equal volume of concentrated HCl.

-

Heat the mixture to reflux for 2-3 hours to hydrolyze the oxime intermediate.

-

After cooling, extract the aqueous mixture with toluene or another suitable organic solvent (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

-

Purification and Characterization:

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Confirm the identity and purity of the final product, 1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-one, using the spectroscopic methods outlined in Section 2.0 (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR) and mass spectrometry.

-

Safety and Handling

Substituted trifluoromethyl acetophenones are bioactive organic chemicals and must be handled with appropriate care.[12][13]

-

GHS Hazard Information: Based on analogous compounds, may cause skin irritation, serious eye irritation, and respiratory tract irritation. It may be a combustible liquid.[3][13]

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[13]

-

Skin: Remove contaminated clothing. Wash skin thoroughly with soap and water.[13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

-

-

Storage and Disposal:

Conclusion

1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-one is a strategically important chemical intermediate. Its unique combination of a versatile ketone handle with the powerful modulating effects of both fluoro and trifluoromethyl substituents makes it a highly valuable building block for the synthesis of complex, high-performance molecules. For researchers in drug discovery and materials science, a thorough understanding of its synthesis, properties, and safe handling is essential for leveraging its full potential in developing next-generation products.

References

- Material Safety Data Sheet - 3'-(Trifluoromethyl)acetophenone, 99%. Cole-Parmer.

- SAFETY DATA SHEET 3-(Trifluoromethyl) acetophenone. Deepak Nitrite.

- 4'-Fluoro-3'-(trifluoromethyl)acetophenone | C9H6F4O | CID 605678. PubChem.

- How can one synthesize 3 '-(Trifluoromethyl) ACETOPHENONE?. Guidechem.

- Synthesis routes of 3'-(Trifluoromethyl)acetophenone. Benchchem.

- SAFETY DATA SHEET. Thermo Fisher Scientific.

- 3'-(Trifluoromethyl)acetophenone | C9H7F3O | CID 67682. PubChem.

- 3'-(Trifluoromethyl)acetophenone | 349-76-8. ChemicalBook.

- This compound 237761-81-8 wiki. Guidechem.

- Supporting Information. ACS Publications.

- SAFETY DATA SHEET. Fisher Scientific.

- Method for synthesizing m-trifluoromethyl acetophenone. Eureka | Patsnap.

- The Essential Role of 3',5'-Bis(trifluoromethyl)acetophenone in Modern Synthesis.

- 3′-Fluoro-4′-methoxyacetophenone | CAS Number 455-91-4. Ossila.

- CAS#:237761-81-8 | this compound. Chemsrc.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.

- Synthesis and characterization of new chalcones of 4-fluoro-3-methyl acetophenone. Indo American Journal of Pharmaceutical Sciences.

Sources

- 1. CAS#:237761-81-8 | this compound | Chemsrc [chemsrc.com]

- 2. Page loading... [guidechem.com]

- 3. 3'-(Trifluoromethyl)acetophenone | C9H7F3O | CID 67682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Method for synthesizing m-trifluoromethyl acetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 7. mdpi.com [mdpi.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. ossila.com [ossila.com]

- 11. iajps.com [iajps.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

A Comprehensive Spectroscopic and Methodological Guide to 3'-Fluoro-4'-(trifluoromethyl)acetophenone

This technical guide provides an in-depth analysis of the spectral data for 3'-Fluoro-4'-(trifluoromethyl)acetophenone (CAS No. 237761-81-8), a key building block in pharmaceutical and agrochemical research. The following sections detail the expected and observed spectral features from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the structural elucidation of this molecule. Furthermore, this guide outlines robust, field-proven protocols for the acquisition of high-quality spectral data.

Molecular Structure and Spectroscopic Overview

This compound is an aromatic ketone with the molecular formula C₉H₆F₄O and a molecular weight of 206.14 g/mol .[1][2] Its structure, featuring an acetyl group, a fluorine atom, and a trifluoromethyl group on the benzene ring, gives rise to a distinct and interpretable set of signals across various spectroscopic techniques. Understanding the interplay of these functional groups is paramount for accurate spectral interpretation.

The electron-withdrawing nature of the acetyl, fluoro, and trifluoromethyl groups significantly influences the electronic environment of the aromatic ring, which is directly observable in the chemical shifts of the protons and carbons in NMR spectroscopy. The vibrational modes associated with the carbonyl (C=O) and carbon-fluorine (C-F) bonds are prominent features in the IR spectrum. Mass spectrometry provides confirmation of the molecular weight and offers insights into the molecule's fragmentation patterns under ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

The proton NMR spectrum of this compound is characterized by signals from the aromatic protons and the methyl protons of the acetyl group. The aromatic region is particularly informative due to the substitution pattern.

-

Aromatic Protons (δ 7.5-8.5 ppm): The three protons on the benzene ring will appear as complex multiplets due to proton-proton (³JHH) and proton-fluorine (³JHF and ⁴JHF) couplings. The exact chemical shifts are influenced by the combined electron-withdrawing effects of the substituents.

-

Methyl Protons (δ ~2.6 ppm): The three protons of the acetyl group (CH₃) typically appear as a singlet in this region. Its downfield shift is due to the proximity of the electron-withdrawing carbonyl group.

Table 1: Summary of Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.0-8.2 | m | 2H | Aromatic H |

| ~7.7-7.9 | m | 1H | Aromatic H |

| ~2.65 | s | 3H | -C(O)CH₃ |

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule.

-

Carbonyl Carbon (δ ~195 ppm): The carbonyl carbon of the ketone is typically found significantly downfield.

-

Aromatic Carbons (δ 120-140 ppm): The six aromatic carbons will show distinct signals. The carbons directly attached to the fluorine and trifluoromethyl groups will exhibit splitting due to carbon-fluorine coupling (¹JCF, ²JCF).

-

Trifluoromethyl Carbon (δ ~123 ppm, q): The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

-

Methyl Carbon (δ ~26 ppm): The methyl carbon of the acetyl group appears in the aliphatic region.

¹⁹F NMR is crucial for confirming the presence and environment of the fluorine-containing groups.

-

Aromatic Fluorine (δ ~ -110 to -120 ppm): A single signal is expected for the fluorine atom attached to the aromatic ring.

-

Trifluoromethyl Group (δ ~ -63 ppm): A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar).

-

Acquisition Time (AQ): ~1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 1024 or more to achieve adequate signal-to-noise.

-

-

¹⁹F NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse, proton-decoupled.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 16-64.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Reference the ¹H and ¹³C spectra to the residual solvent signal or an internal standard like tetramethylsilane (TMS).[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Using a technique like Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI), the following features are expected.

-

Molecular Ion Peak (M⁺): A peak at m/z = 206, corresponding to the molecular weight of the compound, should be observed. [1][2]* Major Fragmentation Peaks:

-

[M-15]⁺ (m/z = 191): Loss of the methyl group (•CH₃) from the acetyl moiety is a common fragmentation pathway for acetophenones.

-

[M-43]⁺ (m/z = 163): Loss of the acetyl group (•COCH₃).

-

m/z = 43: The acetyl cation ([CH₃CO]⁺) is often a prominent peak.

-

Table 3: Predicted Key Mass Fragments (Electron Ionization)

| m/z | Proposed Fragment |

|---|---|

| 206 | [M]⁺ (Molecular Ion) |

| 191 | [M - CH₃]⁺ |

| 163 | [M - COCH₃]⁺ |

| 43 | [CH₃CO]⁺ |

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like this compound. [6]

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS or equivalent) is typically used. [7][8] * Injection: 1 µL injection in splitless mode. [8] * Inlet Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C. [8]3. MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV. [7][8] * Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230 °C. [8]4. Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and key fragments.

-

Integrated Spectral Analysis and Conclusion

The collective data from NMR, IR, and MS provide a comprehensive and self-validating confirmation of the structure of this compound. The ¹H and ¹³C NMR spectra establish the carbon-hydrogen framework and the substitution pattern on the aromatic ring. ¹⁹F NMR confirms the presence and chemical environment of the two distinct fluorine-containing moieties. IR spectroscopy verifies the presence of the key carbonyl and carbon-fluorine functional groups. Finally, mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed structure. By following the detailed protocols outlined in this guide, researchers can reliably obtain high-quality spectral data for this compound, ensuring accuracy and confidence in their scientific endeavors.

References

- Capot Chemical Co., Ltd. (2019). 3'-Fluoro-4'-(trifluoromethyl)

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3'-(Trifluoromethyl)acetophenone, 99%.

- Hydrocarbons Chemistry & Technology. (n.d.).

- Deepak Nitrite Ltd. (2023). SAFETY DATA SHEET 3-(Trifluoromethyl) acetophenone.

- ResearchGate. (n.d.). Observed and simulated IR spectra of 3′-(triflouromethyl) acetophenone.

- University of Missouri. (2020). Optimized Default 1H Parameters | NMR Facility - Chemistry Department.

- TDI-Brooks. (n.d.).

- Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra.

- MDPI. (2022).

- ChemicalBook. (n.d.). 3-Fluoro-4-methoxyacetophenone(455-91-4) 1H NMR spectrum.

- ChemicalBook. (n.d.). 3'-(Trifluoromethyl)acetophenone(349-76-8) 1H NMR spectrum.

- NIST. (n.d.). 4'-(Trifluoromethyl)acetophenone - NIST WebBook.

- PubChem. (n.d.). 3'-(Trifluoromethyl)acetophenone | C9H7F3O | CID 67682.

- NIST. (n.d.). 3'-(Trifluoromethyl)acetophenone - NIST WebBook.

- Fisher Scientific. (2025).

- Agilent. (2020).

- Thermo Fisher Scientific. (n.d.). Analysis of aromatics in gasoline by ASTM D5769 using gas chromatography–single quadrupole mass spectrometry.

- University of St Andrews. (2017).

- Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- Omics Online. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.

- Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy.

- PubMed Central. (n.d.).

- Specac Ltd. (n.d.).

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- Guidechem. (n.d.). This compound 237761-81-8 wiki.

- Polymer Chemistry Characterization Lab. (n.d.).

- NIST. (n.d.). 3'-(Trifluoromethyl)acetophenone - NIST WebBook.

- ChemicalBook. (n.d.). 4'-(Trifluoromethyl)acetophenone(709-63-7) 1H NMR spectrum.

- NIST. (n.d.). 3'-(Trifluoromethyl)acetophenone - NIST WebBook.

- ChemicalBook. (n.d.). 3-Fluoro-4-methoxyacetophenone(455-91-4)IR1.

- Chemsrc. (2025). CAS#:237761-81-8 | this compound.

- PubChem. (n.d.). 4'-Fluoro-3'-(trifluoromethyl)acetophenone | C9H6F4O | CID 605678.

- Sigma-Aldrich. (n.d.). 4'-Fluoro-3'-(trifluoromethyl)acetophenone | 208173-24-4.

- ChemicalBook. (n.d.). 2'-(Trifluoromethyl)acetophenone(17408-14-9) 1H NMR spectrum.

- SpectraBase. (n.d.). 4'-Fluoro-3'-(trifluoromethyl)acetophenone.

- Sigma-Aldrich. (n.d.). 4′-(Trifluoromethyl)acetophenone 98% 709-63-7.

Sources

- 1. Page loading... [guidechem.com]

- 2. CAS#:237761-81-8 | this compound | Chemsrc [chemsrc.com]

- 3. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 4. books.rsc.org [books.rsc.org]

- 5. omicsonline.org [omicsonline.org]

- 6. Aromatics Gas Chromatography-Mass Spectrometry - Hydrocarbons Chemistry & Technology [hydrocarbons.tuc.gr]

- 7. tdi-bi.com [tdi-bi.com]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Solubility of 3'-Fluoro-4'-(trifluoromethyl)acetophenone in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 3'-Fluoro-4'-(trifluoromethyl)acetophenone, a key building block in modern medicinal chemistry. Recognizing the scarcity of published quantitative solubility data for this specific compound, this document emphasizes the underlying physicochemical principles that govern its solubility. We delve into the profound electronic effects of its fluorine and trifluoromethyl substituents, offering a predictive framework for its behavior in a range of common organic solvents. Furthermore, this guide presents a detailed, self-validating experimental protocol for researchers to accurately determine solubility in their own laboratory settings. This work is intended to empower researchers, scientists, and drug development professionals with both the theoretical understanding and the practical tools necessary to effectively utilize this compound in their research and development endeavors.

Introduction: The Strategic Importance of this compound

This compound is an aromatic ketone with the chemical formula C₉H₆F₄O and a molecular weight of approximately 206.14 g/mol .[1][2] Its structure is characterized by an acetophenone core substituted with two distinct fluorine-containing moieties: a fluoro group at the 3' position and a trifluoromethyl (CF₃) group at the 4' position.

These fluorinated groups are not mere decorations; they are strategic additions that impart unique and highly desirable properties to the molecule. In drug discovery, the incorporation of fluorine is a well-established strategy to modulate a compound's metabolic stability, lipophilicity, bioavailability, and binding affinity.[3][4][5][6] The strong carbon-fluorine bond can block sites of metabolic oxidation, while the high electronegativity of fluorine can alter the acidity/basicity of nearby functional groups, influencing how a drug interacts with its biological target.[4][7] The CF₃ group, in particular, is known to enhance lipophilicity and cell membrane permeability.[3][6] Consequently, this compound serves as a valuable intermediate for synthesizing more complex pharmaceutical candidates where these properties are paramount.

Understanding the solubility of this compound is the first critical step in its application, dictating everything from reaction solvent choice and purification strategies to its formulation in biological assays.

Theoretical Principles Governing Solubility

The solubility of a solid solute in a liquid solvent is a complex interplay of intermolecular forces. The process involves overcoming the solute-solute interactions within the crystal lattice and the solvent-solvent interactions to form new, energetically favorable solute-solvent interactions. The adage "like dissolves like" serves as a fundamental starting point for predicting this behavior.[8]

The Role of Polarity and Intermolecular Forces

The this compound molecule possesses several features that define its polarity:

-

Ketone Group (C=O): The carbonyl group is highly polar and can act as a hydrogen bond acceptor.

-

Fluoro and Trifluoromethyl Groups: Both substituents are strongly electron-withdrawing due to the high electronegativity of fluorine.[7] This creates significant bond dipoles and influences the overall electron distribution of the aromatic ring, making the molecule polar.

Based on these features, the compound is expected to be more soluble in polar solvents that can engage in dipole-dipole interactions or accept hydrogen bonds. Conversely, its solubility in nonpolar, aliphatic solvents like hexane is predicted to be low.

The Unique Impact of Fluorination

While fluorine increases polarity, its effect on solubility is nuanced. Highly fluorinated compounds can sometimes exhibit lower-than-expected solubility in polar protic solvents. This is because fluorine is a poor hydrogen bond acceptor despite its high electronegativity.[7] Furthermore, excessive fluorination can lead to weak dispersion forces (low polarizability), which can reduce solubility in certain contexts.[3] Therefore, a balance of forces must be considered.

The logical framework for predicting solubility can be visualized as a decision-making process based on solvent properties.

Caption: Logical flowchart for predicting solubility based on solvent polarity.

Predicted Solubility Profile in Common Organic Solvents

While precise quantitative data requires experimental determination, we can establish a qualitative prediction based on the principles of polarity and intermolecular forces.

| Solvent | Class | Polarity Index | Predicted Solubility | Rationale |

| n-Hexane | Nonpolar Aliphatic | 0.1 | Very Low | Lacks the polarity to interact effectively with the polar ketone and fluorinated groups. |

| Toluene | Nonpolar Aromatic | 2.4 | Low to Moderate | Aromatic π-π stacking interactions may offer some affinity, but polarity mismatch limits solubility. |

| Dichloromethane | Polar Aprotic | 3.1 | Moderate to High | Good dipole-dipole interactions with the solute. |

| Diethyl Ether | Polar Aprotic | 2.8 | Moderate | Can act as a hydrogen bond acceptor for trace water but has significant nonpolar character. |

| Ethyl Acetate | Polar Aprotic | 4.4 | High | Strong dipole-dipole interactions and hydrogen bond accepting capability of the ester group. |

| Acetone | Polar Aprotic | 5.1 | High | Highly polar aprotic solvent; the ketone group interacts favorably with the solute's ketone. |

| Isopropanol | Polar Protic | 3.9 | Moderate to High | Capable of hydrogen bonding, but the alkyl chain reduces overall polarity compared to methanol. |

| Ethanol | Polar Protic | 4.3 | Moderate to High | Polar protic nature allows for favorable interactions, but fluorinated groups are poor H-bond acceptors. |

| Methanol | Polar Protic | 5.1 | Moderate to High | The most polar of the common alcohols, expected to be a good solvent. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Very High | Highly polar aprotic solvent capable of strong dipole-dipole interactions. |

A Self-Validating Protocol for Experimental Solubility Determination

To obtain accurate, quantitative data, a systematic experimental approach is essential. The following protocol, based on the equilibrium shake-flask method, is a reliable standard in the field.[8]

Safety & Handling

-

Hazards: this compound is classified as an irritant, causing skin, eye, and respiratory irritation.[1][9]

-

Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[10] Avoid inhalation of vapors and contact with skin and eyes.[10]

-

Spills: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and place in a suitable container for disposal.

Materials & Reagents

-

This compound (purity >98%)

-

Selected organic solvents (analytical or HPLC grade)

-

Scintillation vials or sealed test tubes (e.g., 20 mL)

-

Analytical balance (±0.1 mg precision)

-

Vortex mixer and/or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., UV-Vis Spectrophotometer, HPLC with UV detector, or GC-FID)

Experimental Workflow

The workflow is designed to ensure that a true equilibrium saturated solution is prepared and accurately analyzed.

Caption: Experimental workflow for determining equilibrium solubility.

Step-by-Step Methodology

-

Preparation of Stock Vials: To each of several sealed vials, add a known volume or mass of the chosen solvent (e.g., 5.0 mL).

-